molecular formula C15H20BrFN2O2 B11823071 Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B11823071
M. Wt: 359.23 g/mol
InChI Key: IGEWAIGREWXQNM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20BrFN2O3 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry

Preparation Methods

The synthesis of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-fluorophenyl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C15H20BrFN2O2

Molecular Weight

359.23 g/mol

IUPAC Name

tert-butyl 4-(4-bromo-3-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3

InChI Key

IGEWAIGREWXQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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